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Compound of Interest

Compound Name: 1-Chlorobutane

Cat. No.: B031608 Get Quote

This guide provides a detailed spectroscopic comparison of 1-chlorobutane and its structural

isomers: 2-chlorobutane, 1-chloro-2-methylpropane, and 2-chloro-2-methylpropane. The

analysis focuses on key differentiating features in their ¹H NMR, ¹³C NMR, Infrared (IR) spectra,

and Mass Spectra (MS), supported by experimental data. This information is crucial for

researchers and professionals in drug development and chemical analysis for the

unambiguous identification of these compounds.

Spectroscopic Data Comparison
The structural differences between these isomers, though subtle, lead to distinct spectroscopic

fingerprints. These differences are invaluable for identification purposes in a laboratory setting.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for distinguishing these isomers. The number of

signals, their splitting patterns (multiplicity), and their integration ratios are unique for each

compound.[1] For instance, the integrated proton ratios alone are sufficient to distinguish all

four isomers: 1-chlorobutane (3:2:2:2), 2-chlorobutane (3:3:2:1), 1-chloro-2-methylpropane

(6:2:1), and 2-chloro-2-methylpropane (a single peak, effectively no ratio).[1]
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Isomer Structure
¹H NMR Chemical Shifts (δ,
ppm) & Splitting

1-Chlorobutane CH₃CH₂CH₂CH₂Cl

~3.52 (t, 2H, -CH₂Cl), ~1.75

(quintet, 2H, -CH₂-), ~1.45

(sextet, 2H, -CH₂-), ~0.93 (t,

3H, -CH₃)[2]

2-Chlorobutane CH₃CH₂CHClCH₃
Four distinct peaks with an

integration ratio of 3:3:2:1.[1]

1-Chloro-2-methylpropane (CH₃)₂CHCH₂Cl
Three distinct peaks with an

integration ratio of 6:2:1.[1][3]

2-Chloro-2-methylpropane (CH₃)₃CCl

~1.62 (s, 9H, -CH₃). Due to the

high symmetry, all nine protons

are equivalent, producing a

single singlet.[4]

Note: Chemical shifts are approximate and can vary based on the solvent and instrument used.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides a clear distinction based on the number of unique carbon environments

in each isomer.
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Isomer Structure
Number of ¹³C
Signals

¹³C NMR Chemical
Shifts (δ, ppm)

1-Chlorobutane CH₃CH₂CH₂CH₂Cl 4[5]
C1: ~45, C2: ~35, C3:

~20, C4: ~13

2-Chlorobutane CH₃CH₂CHClCH₃ 4[4]
C1: ~25, C2: ~60, C3:

~33, C4: ~11

1-Chloro-2-

methylpropane
(CH₃)₂CHCH₂Cl 3[6]

C1: ~52, C2: ~31, C3:

~20 (2 equivalent

carbons)

2-Chloro-2-

methylpropane
(CH₃)₃CCl 2[7]

C1: ~67, C2: ~34 (3

equivalent carbons)

Note: Chemical shifts are approximate values.

Infrared (IR) Spectroscopy
While all isomers exhibit C-H stretching (~2880-3080 cm⁻¹) and C-Cl stretching (~580-780

cm⁻¹) vibrations, the fingerprint region (below 1500 cm⁻¹) is unique for each compound.[8][9]

[10][11] The spectrum of the highly symmetrical 2-chloro-2-methylpropane is notably simpler in

this region.[11]
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Isomer
C-H Stretching
(cm⁻¹)

C-Cl Stretching
(cm⁻¹)

Other Key
Absorptions (cm⁻¹)

1-Chlorobutane ~2880-3080[8] ~580-780[8]

Fingerprint region is

complex and unique.

[8]

2-Chlorobutane ~2880-3080[9] ~580-780[9]

Unique set of complex

overlapping vibrations

in the fingerprint

region.[9]

1-Chloro-2-

methylpropane
~2880-3080[10] ~580-780[10]

C-C-C skeletal

vibrations at ~1140-

1175 and ~840-790.

[10]

2-Chloro-2-

methylpropane
~2880-3080[11] ~580-780[11]

C-C-C skeletal

vibrations from the C-

(CH₃)₃ group at

~1200-1255 and

~720-750.[11]

Mass Spectrometry (MS)
Electron ionization mass spectrometry reveals key differences in the fragmentation patterns of

the isomers. While all can produce a molecular ion peak (M⁺) at m/z 92 and an M+2 peak at

m/z 94 (due to ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio), these peaks are often small.[12][13] The

base peak (the most abundant fragment ion) is a more reliable differentiator.
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Isomer Molecular Ion (m/z) Base Peak (m/z)
Key Fragments
(m/z)

1-Chlorobutane 92/94[12] 56 ([C₄H₈]⁺)[12]

63/65 ([C₃H₆Cl]⁺), 41

([C₃H₅]⁺), 29 ([C₂H₅]⁺)

[14]

2-Chlorobutane 92/94[12] 57 ([C₄H₉]⁺)[12]
63/65 ([C₃H₆Cl]⁺), 29

([C₂H₅]⁺)

1-Chloro-2-

methylpropane
92/94[13] 43 ([C₃H₇]⁺)[13]

57 ([C₄H₉]⁺), 49/51

([CH₂Cl]⁺)

2-Chloro-2-

methylpropane
92/94[12] 57 ([C₄H₉]⁺)[12] 77/79 (loss of CH₃)

Experimental Protocols
Standard protocols for obtaining the spectroscopic data are outlined below.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve approximately 10-20 mg of the chlorobutane isomer in about

0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[1][4]

Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solution to serve as an

internal reference, setting the 0.0 ppm mark.[1][6]

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a

standard NMR spectrometer (e.g., 300 MHz for ¹H NMR). For ¹³C NMR, proton-decoupled

mode is typically used to produce singlet peaks for each unique carbon environment.[6]

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier

transform, phasing, and baseline correction. Integrate the signals for ¹H NMR to determine

proton ratios.

Infrared (IR) Spectroscopy
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Sample Preparation: As these compounds are liquids at room temperature, a spectrum can

be obtained from a thin liquid film.[9][10]

Data Acquisition: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl

or KBr). Mount the plates in the spectrometer's sample holder.

Measurement: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background

spectrum of the clean salt plates should be taken first and subtracted from the sample

spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass

spectrometer, often via a gas chromatography (GC-MS) system for separation and

purification.[15]

Ionization: Employ electron ionization (EI), where high-energy electrons bombard the sample

molecules.[12][13] This causes the molecule to lose an electron, forming a molecular ion

(M⁺), which can then undergo fragmentation.

Analysis: The resulting ions are separated by a mass analyzer based on their mass-to-

charge ratio (m/z).

Detection: An electron multiplier detects the ions, generating the mass spectrum which plots

relative abundance versus m/z.

Visualization of Identification Workflow
The following diagram illustrates a logical workflow for distinguishing the four C₄H₉Cl isomers

using the spectroscopic data discussed.
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Caption: Logical workflow for isomer identification.

Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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